
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reductive amination of the corresponding ketone using a chiral amine donor and a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions to optimize yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of biocatalysts, such as transaminases, has also been explored for the industrial synthesis of this compound, offering a more environmentally friendly and cost-effective approach .
化学反応の分析
Types of Reactions
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the specific reaction conditions.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
科学的研究の応用
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the treatment of neurological disorders.
作用機序
The mechanism by which (S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-Methoxyphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the butane chain.
1-(3-Methoxyphenyl)-3-aminobutane: Another related compound with a different functional group arrangement.
Uniqueness
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which confer distinct chemical and biological properties
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1S)-1-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3/t12-/m0/s1 |
InChIキー |
GEYGFTICBPSPQV-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C1=CC(=CC=C1)OC)N |
正規SMILES |
CC(C)CC(C1=CC(=CC=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12949341.png)
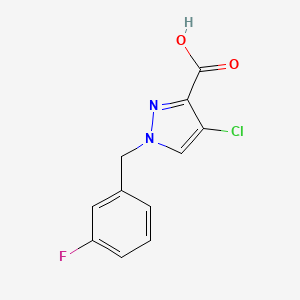
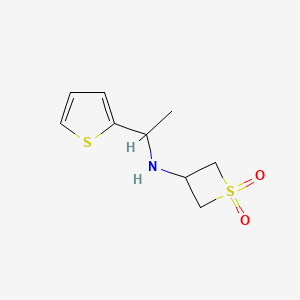
![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)

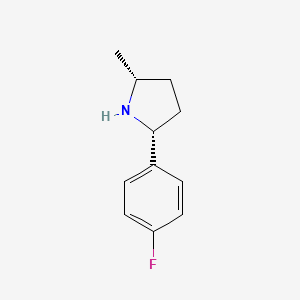
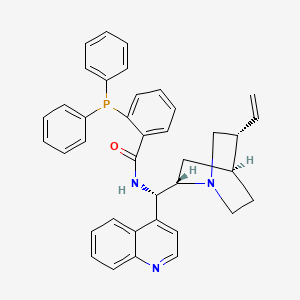

![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
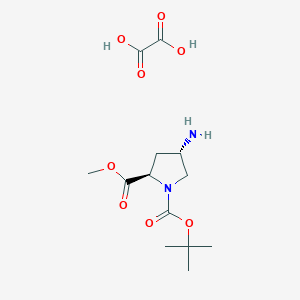
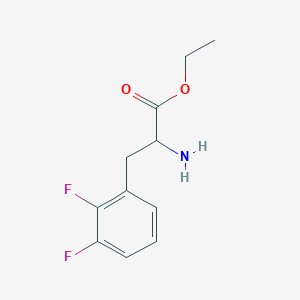

![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)
